molecular formula C25H21ClF3N5O2S B12298864 (Rac)-Zevaquenabant

(Rac)-Zevaquenabant

Cat. No.: B12298864
M. Wt: 548.0 g/mol
InChI Key: NLXIJZHFEOSWPU-UHFFFAOYSA-N
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Description

(Rac)-Zevaquenabant is a synthetic compound known for its potential applications in various scientific fields. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers of the molecule. This compound has garnered interest due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Zevaquenabant involves multiple steps, typically starting with the preparation of the core structure through a series of organic reactions. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.

    Cyclization: The alcohol undergoes cyclization to form the core structure of this compound.

    Functionalization: Various functional groups are introduced to the core structure through substitution reactions to obtain the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For efficient large-scale production.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Zevaquenabant undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it can form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: Various functional groups can be substituted on the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

(Rac)-Zevaquenabant has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological pathways and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Rac)-Zevaquenabant involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to Receptors: Interact with specific receptors on cell surfaces.

    Modulate Enzyme Activity: Affect the activity of enzymes involved in metabolic pathways.

    Alter Gene Expression: Influence the expression of genes related to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    MBQ-167: An inhibitor of Rac and Cdc42 GTPases.

    EHop-097: Another inhibitor of Rac and Cdc42 with a different mechanism of action.

    Bisphenol A (BPA): Shares some structural similarities but has different applications and properties.

Uniqueness

(Rac)-Zevaquenabant is unique due to its specific chemical structure and the balance of its enantiomers, which contribute to its distinct chemical and biological properties. Its potential therapeutic applications and versatility in scientific research make it a compound of significant interest.

Properties

Molecular Formula

C25H21ClF3N5O2S

Molecular Weight

548.0 g/mol

IUPAC Name

(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide

InChI

InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33)

InChI Key

NLXIJZHFEOSWPU-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N

Canonical SMILES

CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N

Origin of Product

United States

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